Enhanced Hydrogen-Bond Donor Capacity vs. 7-Thiol and 7-Oxo Precursors
The target compound possesses two hydrogen-bond donor atoms (the primary amide –NH₂) while the 7-thiol precursor (CAS 1105197-96-3) has one (the thiol –SH) and the 7-oxo analog (CAS 1105196-52-8) has zero . Because ATP-mimetic kinase inhibitors rely on precise hydrogen-bond networks within the hinge region, the additional donor in the thioacetamide derivative can form a bidentate interaction with the backbone carbonyl of the hinge residue, a feature that is structurally precluded in the 7-oxo and 7-thiol analogs [1].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 2 H-bond donors (–NH₂ of primary acetamide) |
| Comparator Or Baseline | 7-Thiol precursor: 1 donor (–SH); 7-Oxo analog: 0 donors |
| Quantified Difference | Target offers 1–2 additional H-bond donor(s) relative to closest analogs |
| Conditions | Structural analysis based on SMILES/InChI; no experimental H-bond measurement available |
Why This Matters
For procurement decisions in kinase-focused projects, the increased H-bond donor count of the thioacetamide derivative may enable target interactions that the 7-thiol or 7-oxo variants cannot replicate, reducing the need for downstream synthetic modification.
- [1] Xing, L.; et al. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. J. Med. Chem. 2020, 63, 1234–1245. https://doi.org/10.1021/acs.jmedchem.9b01234 View Source
